molecular formula C17H22FNO4S B2367151 Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2195937-58-5

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2367151
CAS No.: 2195937-58-5
M. Wt: 355.42
InChI Key: RXAFUDPTRWXOMC-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a thiazepane ring with a carboxylate and dioxide functionalities. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane ring.

    Addition of the Cyclopentyl Group: This can be done through a Friedel-Crafts alkylation reaction, where a cyclopentyl halide reacts with the thiazepane derivative.

    Carboxylation and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylate or ketone groups, while reduction may result in alcohols or alkanes.

Scientific Research Applications

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.

    Cyclopentyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of fluorine.

    Cyclopentyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclopentyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAFUDPTRWXOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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